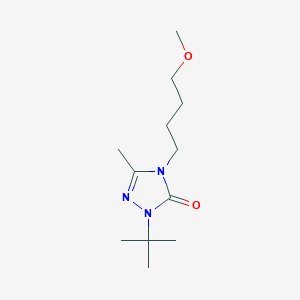amine hydrobromide CAS No. 1609406-94-1](/img/structure/B1652836.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine hydrobromide
説明
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609406-94-1 . Its molecular weight is 380.32 . The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylbenzyl)amine hydrobromide .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.科学的研究の応用
Bridged-ring Nitrogen Compounds Synthesis
Research conducted by Gentles et al. (1991) focused on synthesizing bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues. The study involved converting ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various compounds through multiple steps, demonstrating the compound's utility in synthesizing complex structures that may serve as dopamine analogues. This work highlights the compound's role in the creation of molecules with potential applications in neuroscience research and drug development (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Antidepressant Agents Development
Clark et al. (1979) explored the synthesis of analogues to identify potential antidepressant agents. By evaluating various analogues for their reserpine-prevention activity in mice, this research underscores the compound's significance in the development of new antidepressant drugs. It shows the chemical's utility in generating analogues with reduced peripheral anticholinergic effects, which are promising for therapeutic applications (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Organometallic Chemistry Applications
Ritleng, Pfeffer, and Sirlin (2003) investigated the reaction between ethylene and cycloruthenated tertiary amines, showcasing the compound's role in stoichiometric arylated olefin production and organometallic species formation. This research illustrates the compound's applicability in organometallic chemistry, contributing to the understanding of carbon atom insertion into metal-carbon bonds (Ritleng, Pfeffer, & Sirlin, 2003).
Chiral Auxiliary in Organic Synthesis
Kohara, Hashimoto, and Saigo (1999) designed and synthesized a novel non-natural chiral auxiliary, demonstrating its effectiveness in diastereoselective alkylation. This work highlights the compound's utility in organic synthesis, enabling the creation of enantiomerically enriched compounds, a critical aspect in the pharmaceutical industry for the development of drugs with specific biological activities (Kohara, Hashimoto, & Saigo, 1999).
Psychoactive Phenethylamine Metabolism Study
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This research is indicative of the compound's relevance in pharmacological and toxicological studies, understanding how psychoactive substances are metabolized in the body, which is crucial for drug safety assessments (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOABLAEUUIQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine hydrobromide | |
CAS RN |
1609406-94-1 | |
| Record name | Benzeneethanamine, N-[(2,4-dimethylphenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)
![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B1652762.png)
![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1652764.png)




amine hydrobromide](/img/structure/B1652775.png)
